molecular formula C16H16ClN5O2 B13099217 Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate

Cat. No.: B13099217
M. Wt: 345.78 g/mol
InChI Key: OQGUQEVXSNCBNA-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group

Preparation Methods

The synthesis of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate typically involves the formation of the pyrazolo[3,4-D]pyrimidine core followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, which is then cyclized with formamide to yield the pyrazolo[3,4-D]pyrimidine core. The final step involves the reaction of the pyrazolo[3,4-D]pyrimidine with tert-butyl chloroformate to introduce the tert-butyl carbamate group .

Chemical Reactions Analysis

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases, such as CDK2/cyclin A2, by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tert-butyl (4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)phenyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

tert-butyl N-[4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)phenyl]carbamate

InChI

InChI=1S/C16H16ClN5O2/c1-16(2,3)24-15(23)21-10-4-6-11(7-5-10)22-14-12(8-20-22)13(17)18-9-19-14/h4-9H,1-3H3,(H,21,23)

InChI Key

OQGUQEVXSNCBNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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